molecular formula C9H16N2O5 B558379 tert-Butoxycarbonylasparagine CAS No. 7536-55-2

tert-Butoxycarbonylasparagine

Cat. No. B558379
CAS RN: 7536-55-2
M. Wt: 232,2 g/mole
InChI Key: FYYSQDHBALBGHX-YFKPBYRVSA-N
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Description

Nα-t-butoxycarbonyl-L-asparagine, also known as tert-Butoxycarbonylasparagine, is the Nα-t-butoxycarbonyl derivative of L-asparagine . It is a small molecule with the formula C9H16N2O5 and has an average mass of 232.23370 .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Molecular Structure Analysis

The molecular structure of Nα-t-butoxycarbonyl-L-asparagine is represented by the SMILES notation: CC©©OC(=O)NC@@H=O)C(O)=O . This notation provides a way to describe the structure using ASCII strings .

Scientific Research Applications

  • Chemoselective tert-Butoxycarbonylation : The use of tert-Butoxycarbonyl compounds as a reagent for chemoselective tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols has been demonstrated. This process yields high chemoselectivity and proceeds efficiently under mild conditions (Ouchi et al., 2002).

  • Facile N-tert-Butoxycarbonylation of Amines : Facile N-tert-butoxycarbonylation of amines, including primary, secondary, benzylic, and aryl amines, has been achieved using di-tert-butyl dicarbonate with catalytic amounts of La(NO3)3·6H2O under solvent-free conditions at room temperature. This method produces N-tert-butylcarbamates with excellent yields (Suryakiran et al., 2006).

  • Synthesis of N-benzyl-3-Aminopyrrolidine-2,5-dione : The reaction of N-tert-butyloxycarbonylasparagine with benzyl bromide in the presence of cesium carbonate leads to the synthesis of N-benzyl-3-Boc-amino-pyrrolidin-2,5-dione and its derivatives, showcasing the compound's utility in synthesizing complex molecular structures (Vo-Hoang et al., 2004).

  • Synthesis of tert-Butyl Aminocarbonate : tert-Butyl aminocarbonate, a novel compound capable of rapidly acylating amines in both organic and aqueous solutions, has been synthesized by reacting hydroxylamine with excess di-tert-butyl dicarbonate. This opens new avenues in acylation chemistry (Harris & Wilson, 1983).

  • Efficient Introduction of tert-Butoxycarbonyl Group Using Flow Microreactors : A method for efficiently introducing the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems has been developed. This approach is more efficient and sustainable compared to traditional batch processes (Degennaro et al., 2016).

  • Palladium-Catalyzed tert-Butoxycarbonylation of Trifluoroacetimidoyl Iodides : The palladium-catalyzed tert-butoxycarbonylation of 2,2,2-trifluoroacetimidoyl iodides to produce iminocarboxylates, precursors to fluorinated alpha-amino acids, has been detailed. This highlights the role of tert-Butoxycarbonyl compounds in synthesizing fluorinated amino acids (Amii et al., 2000).

Safety And Hazards

The safety data sheet for tert-butylamine, a related compound, indicates that it is a flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled . It’s important to note that the safety and hazards of Nα-t-butoxycarbonyl-L-asparagine might be different and specific safety data should be consulted.

properties

IUPAC Name

(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYSQDHBALBGHX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884401
Record name L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butoxycarbonylasparagine

CAS RN

7536-55-2
Record name tert-Butoxycarbonyl-L-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7536-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butoxycarbonylasparagine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-
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Record name L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(tert-butoxy)carbonyl]-L-asparagine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EI Sorochinskaya, LI Leont'eva, VF Martynov - Chemistry of Natural …, 1988 - Springer
… The asparagine residue was introduced in the form of the p-nitrophenyl ester of N-tert-butoxycarbonylasparagine. The benzyloxycarbonyl group of the protected pyroglutamic acid was …
Number of citations: 2 link.springer.com

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